Futibatinib - 1448169-71-8

Futibatinib

Catalog Number: EVT-283486
CAS Number: 1448169-71-8
Molecular Formula: C22H22N6O3
Molecular Weight: 418.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Futibatinib (TAS-120) is a small molecule designed for scientific research examining its potential to inhibit the activity of fibroblast growth factor receptors (FGFRs) 1-4. [] It is classified as a kinase inhibitor and stands out due to its irreversible binding mechanism, a characteristic that differentiates it from other FGFR inhibitors. [] This unique attribute allows futibatinib to demonstrate strong preclinical activity against acquired resistance mutations commonly associated with other FGFR inhibitors. [] Its primary role in scientific research is to investigate its potential as a therapeutic agent for various cancers driven by FGFR aberrations, notably including intrahepatic cholangiocarcinoma. [, , , ]

Future Directions
  • Mechanisms of Resistance: While futibatinib demonstrates efficacy against some acquired resistance mutations, further research is needed to understand the full spectrum of resistance mechanisms and develop strategies to overcome them. [, ]
  • Combination Therapies: Exploring combination therapies with futibatinib and other anticancer agents, such as immunotherapy or targeted therapy, could enhance its efficacy and potentially overcome resistance mechanisms. [, , ]
  • Biomarker Development: Identifying predictive biomarkers that can identify patients who are most likely to benefit from futibatinib therapy is crucial for optimizing treatment selection and improving patient outcomes. [, ]
  • Expanded Clinical Applications: Ongoing clinical trials are investigating the efficacy of futibatinib in various other FGFR-driven cancers, including breast cancer, urothelial carcinoma, and rhabdomyosarcoma. [, , ]

Derazantinib

Compound Description: Derazantinib serves as an internal standard (IS) in an ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method designed to quantify futibatinib concentrations in beagle dog plasma [].

Cysteinylglycine-conjugated Futibatinib

Compound Description: This metabolite represents a prominent circulating form of futibatinib, comprising 13% of circulating radioactivity in a mass balance study [].

Desmethyl Futibatinib

Compound Description: Desmethyl futibatinib emerges as a key metabolite of futibatinib, identified in both plasma and fecal samples. In fecal matter, its reduced form constitutes a significant portion of the administered dose [].

Glucuronide of Desmethyl Futibatinib

Compound Description: Identified as a metabolite of futibatinib in human hepatocytes, its formation is notably inhibited by 1-aminobenzotriazole, a pan-cytochrome P450 inhibitor [].

Sulfate of Desmethyl Futibatinib

Compound Description: Analogous to its glucuronide counterpart, the sulfate conjugate of desmethyl futibatinib is also generated in human hepatocytes. Its formation is similarly susceptible to inhibition by 1-aminobenzotriazole [].

Glutathione-Conjugated Futibatinib

Compound Description: Formation of this conjugate was observed in human hepatocytes, highlighting the role of glutathione conjugation as a metabolic pathway for futibatinib [].

1-Aminobenzotriazole

Compound Description: 1-Aminobenzotriazole is a non-selective inhibitor of cytochrome P450 enzymes []. In studies investigating futibatinib metabolism, it effectively inhibited the formation of desmethyl futibatinib glucuronide and sulfate conjugates [].

Itraconazole

Compound Description: Itraconazole functions as a dual inhibitor of both P-glycoprotein (P-gp) and CYP3A, a major cytochrome P450 isoform involved in drug metabolism []. Co-administration of itraconazole with futibatinib leads to increased peak plasma concentration and overall exposure of futibatinib [].

Rifampin

Compound Description: Rifampin acts as a dual inducer of both P-gp and CYP3A []. When co-administered with futibatinib, rifampin diminishes futibatinib's peak plasma concentration and overall exposure [].

Midazolam

Compound Description: Midazolam serves as a sensitive substrate for CYP3A, frequently employed to probe CYP3A activity in drug-drug interaction studies []. Co-administration of midazolam with futibatinib does not significantly impact midazolam's pharmacokinetics [].

Everolimus

Compound Description: Everolimus acts as an inhibitor of the mTOR pathway, a key downstream effector of PI3K signaling []. Combining everolimus with futibatinib demonstrated synergistic antitumor activity in preclinical models, notably in FGFR2-mutated endometrial cancer cells [].

MK2206

Compound Description: MK2206 functions as an AKT inhibitor, targeting another critical component of the PI3K signaling pathway []. The combination of MK2206 with futibatinib exhibited synergistic antitumor effects in preclinical models, particularly in FGFR2-mutated endometrial cancer cells [].

TAS-117

Compound Description: TAS-117 is a highly selective, allosteric, non-ATP competitive inhibitor of AKT []. Preclinical studies demonstrated synergistic antitumor activity when TAS-117 was combined with futibatinib in various FGFR-aberrant cancer models [].

Pemigatinib

Compound Description: Pemigatinib is a selective, ATP-competitive inhibitor of FGFRs, specifically FGFR1, FGFR2, and FGFR3 []. It received FDA approval for treating locally advanced or metastatic cholangiocarcinoma with FGFR2 gene fusions or rearrangements [].

Infigratinib

Compound Description: Infigratinib is another selective, ATP-competitive inhibitor of FGFRs, targeting FGFR1, FGFR2, and FGFR3 []. It has also received FDA approval for treating locally advanced or metastatic cholangiocarcinoma harboring FGFR2 gene fusions or rearrangements [].

Erdafitinib

Compound Description: Erdafitinib is a pan-FGFR inhibitor, targeting all four FGFR isoforms (FGFR1-4) []. It acts by competitively inhibiting ATP binding to the FGFR kinase domain, thereby blocking downstream signaling [].

Synthesis Analysis

Futibatinib was synthesized using a series of chemical reactions that included Suzuki coupling, Sonogashira coupling, and amide bond formation to introduce a 3,5-dimethoxybenzene moiety. The synthesis pathway was guided by structure-activity relationship studies that aimed to optimize the compound's efficacy against FGFR2. The synthetic route emphasizes the importance of nucleophilic reactivity at specific positions on the pyrazolopyrimidine core, which is crucial for the compound's inhibitory activity .

The synthesis process can be summarized as follows:

  • Step 1: Introduction of the 3,5-dimethoxybenzene moiety via Suzuki coupling.
  • Step 2: Formation of the pyrazolopyrimidine core through various coupling reactions.
  • Step 3: Final modifications to enhance pharmacokinetic properties and selectivity.
Molecular Structure Analysis

Futibatinib's molecular structure can be represented as follows:

  • Chemical Formula: C₂₁H₂₃N₅O₃
  • Molecular Weight: 393.44 g/mol
  • Structural Features:
    • The compound contains a pyrazolopyrimidine core.
    • A key feature is the acrylamide functional group that facilitates covalent binding to cysteine residues in FGFRs.

The binding interactions involve hydrogen bonds with residues in the ATP-binding pocket of FGFRs, primarily with cysteine 491 in FGFR2 .

Chemical Reactions Analysis

Futibatinib primarily undergoes reactions typical for covalent inhibitors, where it reacts with thiol groups in target proteins. The mechanism involves the formation of a covalent bond between the acrylamide group of futibatinib and cysteine residues within the FGFR kinases. This reaction can be characterized as follows:

  • Reaction Type: Covalent modification
  • Target Residue: Cysteine 491 in FGFR2
  • Outcome: Permanent inhibition of FGFR signaling pathways, leading to reduced tumor cell proliferation .
Mechanism of Action

Futibatinib exerts its pharmacological effects by irreversibly binding to the ATP-binding pocket of FGFRs. This action inhibits the phosphorylation activity essential for downstream signaling pathways involved in cell proliferation and survival. The process can be described in steps:

  1. Binding: Futibatinib binds covalently to cysteine residues in the kinase domain.
  2. Inhibition: This binding prevents ATP from accessing the active site, inhibiting kinase activity.
  3. Cellular Effects: The inhibition leads to decreased cell proliferation and increased apoptosis in FGFR-dependent cancer cells .
Physical and Chemical Properties Analysis

Futibatinib possesses several notable physical and chemical properties:

  • Appearance: Typically exists as a solid form.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Exhibits moderate stability in human liver microsomes, which is essential for its pharmacokinetic profile .

Relevant Data

  • Melting Point: Not extensively documented but typically falls within standard ranges for similar compounds.
  • LogP (Partition Coefficient): Indicates lipophilicity, affecting absorption and distribution.
Applications

Futibatinib is primarily utilized in clinical settings for treating cancers characterized by aberrant FGFR signaling, such as cholangiocarcinoma and other solid tumors with FGFR mutations or amplifications. Its application has been validated through clinical trials demonstrating efficacy and safety profiles conducive to patient treatment regimens .

Introduction to Futibatinib

Definition and Pharmacological Classification

Futibatinib (chemical name: 1-[(3S)-3-{4-amino-3-[(3,5-dimethoxyphenyl)ethynyl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}pyrrolidin-1-yl]prop-2-en-1-one) is a small-molecule kinase inhibitor with the molecular formula C₂₂H₂₂N₆O₃ and a molecular weight of 418.46 g/mol [1] [5]. Pharmacologically, it is classified as an irreversible covalent inhibitor targeting Fibroblast Growth Factor Receptors (FGFR) 1, 2, 3, and 4. Futibatinib binds to the ATP-binding pocket of FGFR kinases via a covalent bond with a conserved cysteine residue (Cys482 in FGFR1, Cys492 in FGFR2) in the P-loop, enabling sustained suppression of FGFR phosphorylation and downstream signaling pathways (MAPK, PI3K/AKT, PLCγ) [2] [4]. Its biochemical potency is reflected by IC₅₀ values of <4 nM against all four FGFR isoforms [2] [6].

Table 1: Key Chemical and Pharmacological Properties of Futibatinib

PropertyValueSource
Molecular FormulaC₂₂H₂₂N₆O₃PubChem [1]
Molecular Weight418.46 g/molDrugBank [2]
Mechanism of ActionIrreversible covalent FGFR1-4 inhibitorOncologist [4]
Primary TargetsFGFR1, FGFR2, FGFR3, FGFR4DrugBank [2]
Binding SiteATP-binding pocket (Cys residue)Oncologist [4]

Historical Development and Regulatory Milestones

Futibatinib (developmental code: TAS-120) emerged from systematic efforts to overcome limitations of reversible FGFR inhibitors. Preclinical studies demonstrated its efficacy against acquired resistance mutations (e.g., V565F gatekeeper mutations) common with first-generation inhibitors [4] [9]. The drug received accelerated FDA approval on September 30, 2022, for previously treated, unresectable, locally advanced or metastatic FGFR2-fusion/rearrangement-positive intrahepatic cholangiocarcinoma (iCCA) [3] [6]. Subsequent approvals include:

  • European Commission Conditional Marketing Authorization (July 2023) [5]
  • Japan Manufacturing and Marketing Approval (June 2023) [6]

These approvals were based on the pivotal phase II FOENIX-CCA2 trial (NCT02052778), which reported an objective response rate (ORR) of 42% and median duration of response (DoR) of 9.7 months in FGFR2-altered iCCA [8].

Table 2: Key Regulatory Milestones for Futibatinib

DateRegulatory EventRegion
September 2022Accelerated FDA approval (LYTGOBI®)USA
June 2023Manufacturing and marketing approvalJapan
July 2023European Commission Conditional Marketing AuthorizationEU

Significance in Precision Oncology: Targeting FGFR-Aberrant Tumors

Futibatinib addresses a critical niche in precision oncology by targeting tumors driven by FGFR2 fusions/rearrangements, which occur in 10–20% of intrahepatic cholangiocarcinomas [4] [8]. These genetic alterations constitutively activate FGFR signaling, promoting tumor proliferation and survival. Unlike reversible FGFR inhibitors (e.g., pemigatinib, infigratinib), futibatinib’s covalent binding mitigates resistance from acquired kinase domain mutations [4] [9]. Clinical evidence confirms activity against multiple resistance variants:

  • In the phase I/II FOENIX trial, futibatinib achieved responses in patients who progressed on prior FGFR inhibitors, with resistance frequently mediated by polyclonal FGFR2 kinase domain mutations (e.g., V565L/F, N550K) [9].
  • Across tumor types (cholangiocarcinoma, gastric, breast), futibatinib showed efficacy in tumors harboring FGFR amplifications, fusions, or mutations [4].

Its clinical impact is underscored by:

  • High Response Rates: 42% ORR in FGFR2-rearranged iCCA, with 72% of responses lasting ≥6 months [8].
  • Tissue-Agnostic Potential: Activity in gastric, urothelial, and breast cancers with FGFR aberrations [4] [6].
  • Biomarker-Driven Utility: Circulating tumor DNA (ctDNA) analysis detects FGFR2 fusions with 85% concordance to tissue testing, enabling non-invasive patient selection [9].

Table 3: Futibatinib vs. Other FGFR Inhibitors in Precision Oncology

FeatureFutibatinibReversible FGFR InhibitorsSignificance
Binding MechanismIrreversible covalentATP-competitive reversibleOvercomes gatekeeper mutations [4] [9]
Resistance CoveragePolyclonal mutationsLimited by kinase mutationsHigher barrier to resistance [9]
ctDNA Detection85% for FGFR2 fusionsVariableNon-invasive monitoring [9]
Tumor AgnosticismMultiple solid tumorsPrimarily iCCABroader applicability [4]

Futibatinib exemplifies a paradigm shift toward covalent kinase inhibition in molecularly defined cancers, with ongoing trials exploring combinations and novel indications beyond iCCA [4] [6].

Properties

CAS Number

1448169-71-8

Product Name

Futibatinib

IUPAC Name

1-[(3S)-3-[4-amino-3-[2-(3,5-dimethoxyphenyl)ethynyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]prop-2-en-1-one

Molecular Formula

C22H22N6O3

Molecular Weight

418.4 g/mol

InChI

InChI=1S/C22H22N6O3/c1-4-19(29)27-8-7-15(12-27)28-22-20(21(23)24-13-25-22)18(26-28)6-5-14-9-16(30-2)11-17(10-14)31-3/h4,9-11,13,15H,1,7-8,12H2,2-3H3,(H2,23,24,25)/t15-/m0/s1

InChI Key

KEIPNCCJPRMIAX-HNNXBMFYSA-N

SMILES

COC1=CC(=CC(=C1)C#CC2=NN(C3=NC=NC(=C23)N)C4CCN(C4)C(=O)C=C)OC

Solubility

Soluble in DMSO, not in water

Synonyms

TAS-120, TAS 120, TAS120

Canonical SMILES

COC1=CC(=CC(=C1)C#CC2=NN(C3=NC=NC(=C23)N)C4CCN(C4)C(=O)C=C)OC

Isomeric SMILES

COC1=CC(=CC(=C1)C#CC2=NN(C3=NC=NC(=C23)N)[C@H]4CCN(C4)C(=O)C=C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.